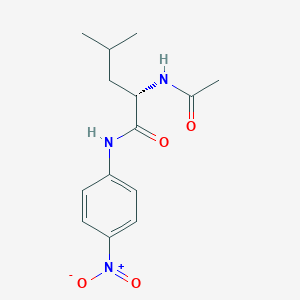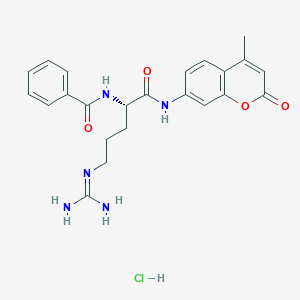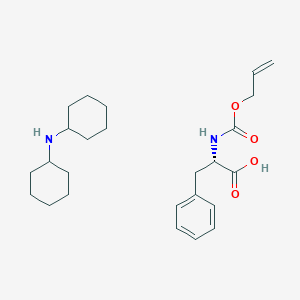
N-Acetyl-L-Leucin-p-Nitroanilid
Übersicht
Beschreibung
N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 .
Physical And Chemical Properties Analysis
N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .
Wissenschaftliche Forschungsanwendungen
Neuroprotektion bei Schädel-Hirn-Trauma (SHT)
N-Acetyl-L-Leucin hat sich bei Mäusen als vielversprechend erwiesen, um die funktionelle Erholung zu verbessern und den kortikalen Zelltod sowie die Neuroinflammation nach SHT zu mindern . Diese Verbindung kann die neurologische Funktion nach einer Verletzung verbessern, indem sie den kortikalen Zelltod begrenzt und Entzündungsmarker im Nervensystem reduziert. Dies deutet auf ihr Potenzial als neuartiges neuroprotektives Medikament hin.
Enzymaktivitätsassays
Die Verbindung wird als Substrat verwendet, um die Aktivität der Leucin-Aminopeptidase (LAP) zu messen, eines Enzyms, das am Proteinstoffwechsel beteiligt ist. Es wird insbesondere in spektrophotometrischen Assays verwendet, um die Enzymaktivität in verschiedenen biologischen Proben zu beurteilen .
Forschung zu neurodegenerativen Erkrankungen
N-Acetyl-L-Leucin könnte eine Rolle bei der Abschwächung der Neuroinflammation spielen, die ein häufiges Merkmal vieler neurodegenerativer Erkrankungen ist. Sein therapeutisches Potenzial wird im Kontext von lysosomalen Speicherkrankheiten und anderen neurodegenerativen Erkrankungen untersucht .
Chromatographie und Qualitätskontrolle
Als USP-Referenzstandard wird N-Acetyl-L-Leucin in Qualitätstests und -assays verwendet. Es wird auch zur Herstellung von Standardlösungen für die Systemsuitabilitätstests in flüssigchromatographischen Systemen gemäß USP-Monographien verwendet .
Proteasesubstrat
Diese Verbindung dient als Substrat für verschiedene Proteasen, Enzyme, die Proteine abbauen. Durch die Messung der Hydrolyserate von N-Acetyl-L-Leucin-p-Nitroanilid können Forscher die Proteaseaktivität unter verschiedenen Bedingungen untersuchen .
Wirkmechanismus
Target of Action
N-Acetyl-L-leucine-p-nitroanilide, also known as Acetyl-L-leucine 4-nitroanilide, is a biochemical reagent . It is used in ligand binding assays, indicating that it interacts with specific protein targets . .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce a specific biochemical reaction . More research is needed to elucidate the exact interactions and resulting changes.
Biochemical Pathways
As a biochemical reagent, it is likely involved in specific enzymatic reactions or signaling pathways
Result of Action
As a biochemical reagent, it likely induces specific changes at the molecular and cellular levels based on its interaction with its targets . More research is needed to elucidate these effects.
Action Environment
As a biochemical reagent, its action may be influenced by factors such as temperature, pH, and the presence of other molecules
Eigenschaften
IUPAC Name |
(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428584 | |
| Record name | N-Acetyl-L-leucine-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19746-40-8 | |
| Record name | N-Acetyl-L-leucine-p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















